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molecular formula C3H3N3O3 B1494599 (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione CAS No. 1182734-24-2

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione

Cat. No. B1494599
M. Wt: 132.05 g/mol
InChI Key: ZFSLODLOARCGLH-VMGGCIAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06160181

Procedure details

In 100 ml of n-hexane was dissolved 40 g (0.204 mol) of geranyl acetate, and 17.1 g (0.071 mol) of trichloroisocyanuric acid was added slowly and maintained between -10° C. to 0° C. for six hours. After the reaction, excessive trichloroisocyanuric acid and by-produced isocyanuric acid were removed by filtration. The filtrate was washed with an aqueous sodium hydrogencarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent was evaporated to yield a crude product. The crude product obtained was purified by silica gel chromatography to provide 6-chloro-3,7-dimethyl-2,7-octadiene-1-acetate (hereinafter, compound (a)) in a yield of 86% in the form of pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC/C=C(/CCC=C(C)C)\C)(=O)C.Cl[N:16]1[C:21](=[O:22])[N:20](Cl)[C:19](=[O:24])[N:18](Cl)[C:17]1=[O:26]>CCCCCC>[NH:16]1[C:21](=[O:22])[NH:20][C:19](=[O:24])[NH:18][C:17]1=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)OC\C=C(/C)\CCC=C(C)C
Name
Quantity
17.1 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
maintained between -10° C. to 0° C. for six hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06160181

Procedure details

In 100 ml of n-hexane was dissolved 40 g (0.204 mol) of geranyl acetate, and 17.1 g (0.071 mol) of trichloroisocyanuric acid was added slowly and maintained between -10° C. to 0° C. for six hours. After the reaction, excessive trichloroisocyanuric acid and by-produced isocyanuric acid were removed by filtration. The filtrate was washed with an aqueous sodium hydrogencarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent was evaporated to yield a crude product. The crude product obtained was purified by silica gel chromatography to provide 6-chloro-3,7-dimethyl-2,7-octadiene-1-acetate (hereinafter, compound (a)) in a yield of 86% in the form of pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC/C=C(/CCC=C(C)C)\C)(=O)C.Cl[N:16]1[C:21](=[O:22])[N:20](Cl)[C:19](=[O:24])[N:18](Cl)[C:17]1=[O:26]>CCCCCC>[NH:16]1[C:21](=[O:22])[NH:20][C:19](=[O:24])[NH:18][C:17]1=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)OC\C=C(/C)\CCC=C(C)C
Name
Quantity
17.1 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
maintained between -10° C. to 0° C. for six hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06160181

Procedure details

In 100 ml of n-hexane was dissolved 40 g (0.204 mol) of geranyl acetate, and 17.1 g (0.071 mol) of trichloroisocyanuric acid was added slowly and maintained between -10° C. to 0° C. for six hours. After the reaction, excessive trichloroisocyanuric acid and by-produced isocyanuric acid were removed by filtration. The filtrate was washed with an aqueous sodium hydrogencarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent was evaporated to yield a crude product. The crude product obtained was purified by silica gel chromatography to provide 6-chloro-3,7-dimethyl-2,7-octadiene-1-acetate (hereinafter, compound (a)) in a yield of 86% in the form of pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC/C=C(/CCC=C(C)C)\C)(=O)C.Cl[N:16]1[C:21](=[O:22])[N:20](Cl)[C:19](=[O:24])[N:18](Cl)[C:17]1=[O:26]>CCCCCC>[NH:16]1[C:21](=[O:22])[NH:20][C:19](=[O:24])[NH:18][C:17]1=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)OC\C=C(/C)\CCC=C(C)C
Name
Quantity
17.1 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
maintained between -10° C. to 0° C. for six hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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